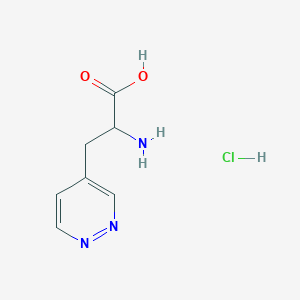

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is an organic compound with the chemical formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . . This compound is a derivative of alanine, where the side chain is substituted with a pyridazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and alanine derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and the reactions are typically carried out under reflux conditions.

Catalysts and Reagents: Common reagents used in the synthesis include hydrochloric acid, which is used to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyridazine ring to its dihydro form.

Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Amino-3-(pyridazin-4-yl)propanoic acid hydrochloride has the following characteristics:

- Chemical Formula : C7H9N3O2·HCl

- Molecular Weight : Approximately 203.63 g/mol

- Structure : The compound features an amino group, a carboxylic acid group, and a pyridazine ring, which contribute to its reactivity and biological interactions.

Neuropharmacology

Research indicates that this compound may interact with glutamate receptors, suggesting a role in modulating excitatory neurotransmission. This property positions it as a candidate for studying neuroprotective effects and potential treatments for neurological disorders such as:

- Alzheimer's Disease : Investigations into its ability to enhance synaptic function and reduce neurodegeneration.

- Parkinson's Disease : Its modulation of neurotransmitter systems may provide insights into therapeutic strategies.

Medicinal Chemistry

The compound's structural similarity to amino acids allows it to participate in protein synthesis and metabolic pathways. Its potential applications include:

- Drug Development : As a precursor or building block in the synthesis of novel pharmaceuticals targeting various diseases.

- Analgesic Properties : Some derivatives have been studied for their pain-relieving effects, indicating its utility in pain management therapies.

Organic Synthesis

The functional groups present in this compound facilitate various chemical reactions, making it valuable in organic synthesis:

- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for the formation of diverse derivatives.

- Esterification and Amidation Reactions : The carboxylic acid group can be utilized to create esters or amides, expanding the compound's utility in synthesizing complex molecules.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotective Effects | Demonstrated enhancement of synaptic plasticity in animal models. |

| Study B | Analgesic Activity | Showed potential pain relief in preclinical trials. |

| Study C | Organic Synthesis | Developed efficient methods for synthesizing derivatives with improved biological activity. |

Mecanismo De Acción

The mechanism of action of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to specific proteins and enzymes, leading to changes in cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with a pyridine ring instead of a pyridazine ring.

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: Another derivative with a tetrahydropyran ring.

Uniqueness

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is unique due to its pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where the pyridazine moiety plays a crucial role .

Actividad Biológica

2-Amino-3-(pyridazin-4-yl)propanoic acid hydrochloride, a compound with notable biological significance, has been the subject of various studies exploring its pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N2O2⋅HCl. The compound features a pyridazine ring, which is known for its biological activity in various contexts, including as an enzyme inhibitor and in receptor modulation.

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, influencing pathways related to neurotransmission and inflammation.

Target Receptors

- P2Y Receptors : Recent studies have highlighted the compound's potential as a selective antagonist for P2Y receptors, which are involved in platelet aggregation and inflammatory responses .

- Glutamate Receptors : There is evidence suggesting that derivatives of this compound may modulate glutamate receptors, contributing to neuroprotective effects .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Candida albicans | 16.69 |

This table highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as its antifungal properties against common pathogens.

Neuroprotective Effects

Research indicates that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate receptor activity suggests a potential role in reducing excitotoxicity associated with conditions like Alzheimer's disease .

Case Studies

- Antibacterial Efficacy : A study conducted on various pyridazine derivatives, including this compound, showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that the compound effectively inhibited bacterial growth within hours of exposure .

- Neuroprotection in Animal Models : In vivo studies using rodent models of stroke demonstrated that administration of this compound significantly reduced neuronal death and improved functional recovery post-injury. The mechanism was attributed to its action on glutamate receptors, which are critical in excitotoxic damage .

Propiedades

IUPAC Name |

2-amino-3-pyridazin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)3-5-1-2-9-10-4-5;/h1-2,4,6H,3,8H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAGHKNNHRUSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.